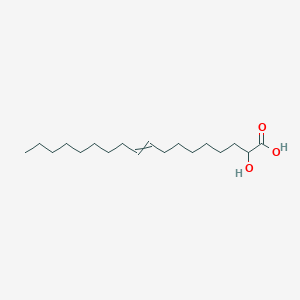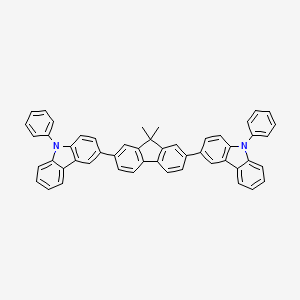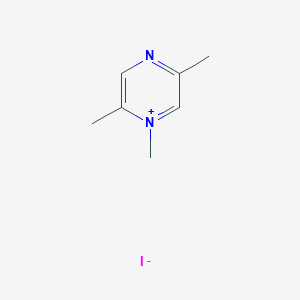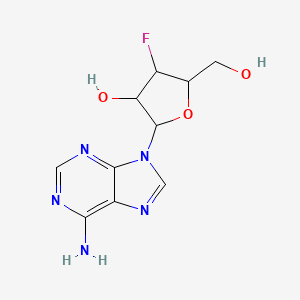methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
(R)-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of diphenylphosphino and dimethoxyphenyl groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques such as chromatography may be employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may be carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its chiral nature allows it to facilitate enantioselective reactions, which are crucial in the synthesis of optically active compounds .
Biology
In biological research, this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemistry .
Medicine
Its unique structure can be exploited to design new therapeutic agents with specific biological activities .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes enhances the efficiency and selectivity of chemical manufacturing .
Mecanismo De Acción
The mechanism of action of ®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. These complexes can then participate in various chemical transformations, influencing the reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
Compared to similar compounds, ®-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenylmethyl]-N,2-dimethylpropane-2-sulfinamide stands out due to its specific combination of functional groups and chiral centers. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C33H38NO4PS |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NO4PS/c1-33(2,3)40(35)34(4)32(24-18-20-25(36-5)21-19-24)28-22-29(37-6)30(38-7)23-31(28)39(26-14-10-8-11-15-26)27-16-12-9-13-17-27/h8-23,32H,1-7H3 |
Clave InChI |
XZIIIQZBOIATGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


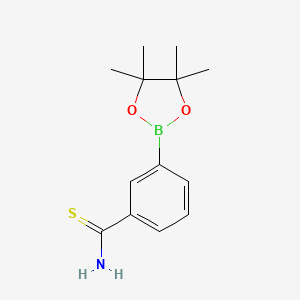
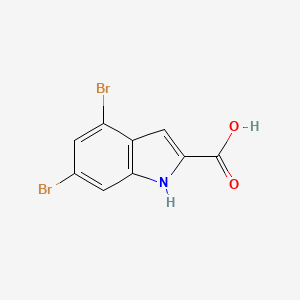
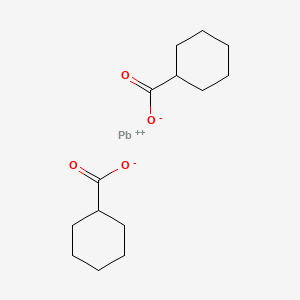
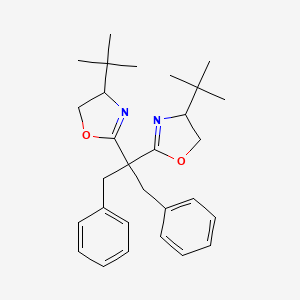
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
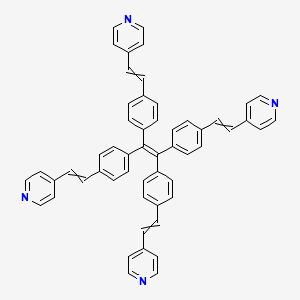
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)
